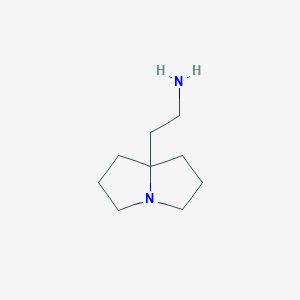

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

Description

Bicyclic Pyrrolizidine Core Architecture

The fundamental structural framework of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine is built upon a hexahydro-1H-pyrrolizine core, which represents a fully saturated derivative of the pyrrolizidine ring system. This bicyclic structure consists of two ortho-fused five-membered rings that share a common nitrogen atom, creating a rigid heterocyclic framework with defined spatial orientation. The pyrrolizidine core architecture exhibits a characteristic boat-like conformation for one of the five-membered rings, while the second ring adopts an envelope conformation, resulting in a non-planar molecular geometry that significantly influences the compound's chemical properties.

The structural characterization reveals that the hexahydro configuration eliminates the 1,2-unsaturation typically found in more toxic pyrrolizidine alkaloids, rendering this particular derivative within the platynecine-type classification. This saturated nature fundamentally alters the electronic distribution within the ring system, as confirmed by nuclear magnetic resonance spectroscopy studies that demonstrate distinct chemical shift patterns for the carbon atoms within the bicyclic framework. The absence of unsaturation in the necine base component removes the potential for metabolic activation pathways commonly associated with retronecine and heliotridine-type alkaloids.

Advanced computational modeling studies have elucidated the three-dimensional structure of the pyrrolizidine core, revealing bond angles and dihedral angles that deviate significantly from ideal geometries due to ring strain and steric interactions. The bridgehead nitrogen atom at the junction of the two five-membered rings adopts a pyramidal geometry with sp3 hybridization, contributing to the overall conformational rigidity of the system. X-ray crystallographic analysis, when available for related derivatives, demonstrates the specific spatial arrangement of atoms within the bicyclic framework and provides precise bond lengths and angles that characterize this unique heterocyclic system.

The molecular geometry data obtained from high-resolution structural analysis indicates specific conformational preferences that arise from the inherent constraints of the fused ring system. The pyrrolizidine core exhibits minimal flexibility due to the bridged nature of the bicyclic structure, with the most significant conformational changes occurring at the substituent attachment points rather than within the core framework itself. This rigidity has profound implications for the molecule's interaction with biological targets and its overall chemical reactivity profile.

Ethylamine Side Chain Conformational Dynamics

The ethylamine substituent attached at the 7a position of the hexahydropyrrolizidine core introduces significant conformational flexibility to the otherwise rigid bicyclic system. This two-carbon alkyl chain bearing a terminal primary amine group exhibits rotational freedom about the C-C bond connecting it to the pyrrolizidine framework, resulting in multiple accessible conformations that can interconvert under ambient conditions. Nuclear magnetic resonance spectroscopy studies have identified distinct conformational populations that exist in dynamic equilibrium, with the relative populations dependent on solvent polarity and temperature conditions.

The conformational analysis of the ethylamine side chain reveals three primary rotameric states corresponding to gauche and anti arrangements about the critical C-C bond. Computational chemistry calculations using density functional theory methods have determined the relative energies of these conformations, showing energy differences of approximately 2-4 kJ/mol between the most stable and least stable arrangements. The most thermodynamically favorable conformation positions the amino group in an extended configuration away from the bulky pyrrolizidine core, minimizing steric interactions while maintaining optimal electronic overlap.

Dynamic nuclear magnetic resonance experiments conducted at variable temperatures have provided insights into the kinetics of conformational interconversion for the ethylamine side chain. The activation energy for rotation about the side chain has been determined to be relatively low, consistent with rapid conformational exchange on the nuclear magnetic resonance timescale at room temperature. This conformational mobility has significant implications for the compound's ability to adopt different binding modes with potential molecular targets.

The influence of solvent environment on side chain conformation has been systematically investigated using both experimental and theoretical approaches. Polar protic solvents tend to stabilize extended conformations of the ethylamine group through hydrogen bonding interactions, while nonpolar solvents favor more compact arrangements that minimize the exposure of the polar amino group to the hydrophobic environment. These solvent-dependent conformational preferences have been quantified through detailed thermodynamic analysis of the equilibrium populations.

Stereoelectronic Effects in Hexahydro-1H-pyrrolizin-7a-yl Substituent

The stereoelectronic properties of the hexahydro-1H-pyrrolizin-7a-yl substituent arise from the complex interplay between the electron-donating nature of the bridgehead nitrogen and the spatial arrangement of the saturated ring system. The tertiary nitrogen atom within the pyrrolizidine core possesses a lone pair of electrons that can participate in various stereoelectronic interactions, including hyperconjugation with adjacent carbon-hydrogen bonds and potential orbital overlap with the ethylamine substituent. These interactions contribute to the overall electronic structure and influence the compound's chemical reactivity patterns.

Computational analysis using natural bond orbital theory has revealed significant electron delocalization within the pyrrolizidine framework, particularly involving the bridgehead nitrogen lone pair. The orbital interactions demonstrate that the electron density is not uniformly distributed throughout the bicyclic system, with regions of enhanced electron density corresponding to areas of potential nucleophilic reactivity. The 7a position, where the ethylamine substituent is attached, exhibits partial positive character due to the electron-withdrawing effect of the quaternary carbon environment.

The anomeric effect, a well-known stereoelectronic phenomenon in heterocyclic chemistry, plays a significant role in determining the preferred conformations of substituents attached to the pyrrolizidine framework. In the case of the ethylamine side chain, this effect influences the preferred orientation of the C-N bond relative to the pyrrolizidine core, stabilizing specific conformations through favorable orbital overlap between the nitrogen lone pair and the adjacent carbon-carbon sigma bonds. Quantum chemical calculations have quantified this stabilization energy as approximately 3-5 kJ/mol.

The molecular electrostatic potential map calculated for this compound reveals distinct regions of positive and negative charge distribution that reflect the underlying stereoelectronic structure. The bridgehead nitrogen exhibits the most negative electrostatic potential, consistent with its role as the primary electron-donating center, while the carbon atoms adjacent to nitrogen show moderately positive potentials. The terminal amino group of the ethylamine side chain displays intermediate negative potential, reflecting its primary amine character.

Comparative Molecular Orbital Analysis with Related Pyrrolizidine Alkaloids

Molecular orbital analysis of this compound in comparison with other pyrrolizidine alkaloids reveals distinctive electronic characteristics that arise from its saturated core structure and ethylamine substitution pattern. The highest occupied molecular orbital primarily localizes on the bridgehead nitrogen atom of the pyrrolizidine core, consistent with its role as the electron-rich center of the molecule. This orbital shows significant spatial overlap with the adjacent carbon atoms of the ring system, indicating effective electron delocalization within the saturated framework.

Comparative studies with retronecine-type and heliotridine-type pyrrolizidine alkaloids demonstrate fundamental differences in the frontier molecular orbital energies and distributions. Unlike the unsaturated alkaloids, which exhibit extended conjugation involving the 1,2-double bond of the necine base, the hexahydro derivative shows localized orbital character with minimal electron delocalization beyond the immediate vicinity of the nitrogen centers. This difference has profound implications for the compound's reactivity and potential biological activity patterns.

The electron affinity and ionization potential values calculated for this compound differ significantly from those of unsaturated pyrrolizidine alkaloids. The saturated nature of the core structure results in a higher ionization potential, indicating greater stability of the neutral molecule toward oxidative processes. Conversely, the electron affinity is lower than that observed for unsaturated analogues, suggesting reduced tendency toward reductive processes or electron capture reactions.

Density functional theory calculations comparing the molecular orbital characteristics across different pyrrolizidine alkaloid types reveal systematic trends in electronic structure. The energy gap between highest occupied and lowest unoccupied molecular orbitals shows a clear correlation with the degree of unsaturation in the necine base, with the hexahydro derivative exhibiting the largest energy gap among the series. This large energy gap correlates with enhanced chemical stability and reduced photochemical reactivity compared to unsaturated pyrrolizidine alkaloids.

The molecular orbital analysis extends to examination of the electron density distribution and atomic charges throughout the pyrrolizidine framework. Natural population analysis reveals that the bridgehead nitrogen carries the most negative atomic charge within the molecule, followed by the terminal amino nitrogen of the ethylamine side chain. The carbon atoms of the pyrrolizidine core exhibit relatively neutral charges, while the carbon atoms of the ethylamine chain show slight positive character due to their proximity to the electron-withdrawing amino group.

Properties

IUPAC Name |

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-6-5-9-3-1-7-11(9)8-2-4-9/h1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSROTWURVBARHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444938 | |

| Record name | 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78449-78-2 | |

| Record name | 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the fully reduced amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Direct Structural Analogs

| Compound Name | Molecular Formula | Structural Feature | Biological Activity | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol | C₉H₁₇NO | Hydroxyl group replaces amine | Lower basicity; altered solubility | Reduced receptor binding due to lack of amine |

| 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetic acid | C₉H₁₅NO₂ | Carboxylic acid replaces amine | Ionizable at physiological pH | Enhanced water solubility but limited BBB penetration |

| 2-(Hexahydro-1H-pyrrolizin-7a-yl)propylamine | C₁₀H₂₀N₂ | Extended propylamine chain | Increased lipophilicity | Potential steric hindrance in binding pockets |

| 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile | C₉H₁₅N₃ | Nitrile group replaces amine | Enhanced metabolic stability | Reduced hydrogen-bonding capacity |

Analysis :

- Ethanol Derivative: The hydroxyl group reduces basicity, limiting interactions with amine-recognizing receptors (e.g., GPCRs). This derivative may exhibit improved solubility but weaker enzymatic inhibition .

- Acetic Acid Derivative : The carboxylic acid introduces ionization, enhancing solubility but restricting blood-brain barrier (BBB) penetration. Its applications may favor peripheral targets .

- Acetonitrile Derivative : The nitrile group enhances stability against oxidative metabolism but eliminates the primary amine’s hydrogen-bonding capability, altering target selectivity .

Bicyclic Compounds with Divergent Cores

Table 2: Comparison with Structurally Related Bicyclic Amines

| Compound Name | Molecular Formula | Core Structure | Biological Activity | Key Differences vs. Target Compound |

|---|---|---|---|---|

| (1R,4S,4aR,7S,7aR)-Dihydronepetalactol | C₁₀H₁₆O₂ | Bicyclic lactol | Antimicrobial (broad-spectrum) | Oxygen-containing lactol reduces basicity |

| 7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one | C₉H₁₅NO | Hydroxymethyl-pyrrolizinone | Enzyme modulation (e.g., kinase inhibition) | Ketone and hydroxymethyl alter electronic profile |

| 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one | C₈H₁₁NO | Methyl-substituted pyrrolizine | Neuroprotective effects | Lack of ethanamine limits amine-mediated interactions |

Analysis :

- Dihydronepetalactol : The lactol group (oxygen-containing) shifts reactivity toward microbial targets, such as cell wall synthesis enzymes, but reduces affinity for mammalian amine receptors .

- Hydroxymethyl-pyrrolizinone: The hydroxymethyl and ketone groups introduce polarity, favoring interactions with hydrophilic enzyme active sites (e.g., kinases) over GPCRs .

Key Findings from Comparative Studies

Amine Group Critical for Receptor Binding : The primary amine in this compound is pivotal for interactions with biological targets (e.g., GPCRs, transporters). Analogs lacking this group show reduced affinity .

Ring Substituents Modulate Bioactivity : Methyl or hydroxymethyl groups on the pyrrolizine ring (e.g., 7a-(Hydroxymethyl)-2,2-dimethyltetrahydro-1H-pyrrolizin-3(2H)-one) fine-tune electronic properties, influencing target selectivity .

Nitrile vs. Amine : The acetonitrile derivative’s stability makes it suitable for prolonged in vitro assays, but its inability to donate hydrogen bonds limits in vivo efficacy .

Biological Activity

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine, a compound with a unique chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a hexahydro-pyrrolizine ring structure. This configuration is significant for its interaction with biological systems.

Research indicates that this compound may interact with various receptors and pathways:

- Receptor Interaction : It has been studied for its agonistic effects on nociceptin/orphanin FQ (NOP) receptors, which are implicated in pain modulation. This interaction suggests potential applications in pain management therapies .

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound's structural features allow it to inhibit certain cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Pain Management | Agonist at NOP receptors; potential for neuropathic pain treatment |

| Antimicrobial | Exhibits activity against various pathogens |

| Anticancer | Inhibitory effects on specific cancer cell lines |

| Neurological Effects | Potential neuroprotective effects through receptor modulation |

Pain Management Research

A study focused on the design and synthesis of non-peptide NOP receptor agonists highlighted the efficacy of compounds similar to this compound in reducing mechanical allodynia in neuropathic pain models. The results indicated significant pain relief without the adverse effects associated with traditional analgesics .

Antimicrobial Studies

In antimicrobial research, derivatives of this compound were tested against various bacterial strains. The findings revealed that certain modifications to the hexahydro-pyrrolizine structure enhanced its antibacterial potency, suggesting a pathway for developing new antibiotics.

Anticancer Investigations

Research into the anticancer properties of this compound demonstrated selective cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, warranting further investigation into its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of pyrrolizine derivatives often involves cyclization reactions or functional group transformations. For example, related pyrrolizine compounds have been synthesized via condensation of ethyl oxalyl monochloride with substituted pyrrolizine precursors under controlled conditions (e.g., dioxane solvent, KOH-mediated reactions) . Key optimization parameters include:

- Temperature control : Exothermic steps require gradual reagent addition.

- Catalyst selection : Base catalysts (e.g., KOH) improve reaction efficiency.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) enhances yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR resolve the amine and pyrrolizine ring protons. For diastereotopic protons, 2D NMR (COSY, NOESY) clarifies spatial arrangements.

- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) are widely used for small-molecule refinement. Hydrogen bonding and crystal packing can be analyzed to confirm stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., exact mass for CHN: 154.147 g/mol).

Q. What purification strategies are effective for isolating this amine derivative?

Methodological Answer :

- Acid-base extraction : Utilize the compound’s basicity by protonating with HCl to form a water-soluble dihydrochloride salt (e.g., CAS 78449-85-1), followed by neutralization .

- Chromatography : Reverse-phase HPLC with C18 columns separates polar impurities.

- Crystallization : Ethanol or acetone/water mixtures yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

Methodological Answer : DFT studies (e.g., B3LYP functional with 6-31G* basis set) calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyrrolizine ring.

- Thermochemical data : Atomization energies and ionization potentials can be compared to experimental values (average deviation <2.4 kcal/mol achievable with hybrid functionals) .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or organic environments.

Q. How should researchers resolve contradictions in pharmacological or reactivity data?

Methodological Answer :

- Replicate experiments : Ensure consistency in synthetic batches (e.g., monitor dihydrochloride salt purity via -NMR) .

- Control variables : Test pH, temperature, and solvent effects on reactivity.

- Cross-validate assays : Use orthogonal techniques (e.g., SPR and fluorescence polarization for binding studies) to confirm results.

Q. What strategies enable structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer :

- Scaffold modification : Introduce substituents at the ethanamine or pyrrolizine positions (e.g., methyl, phenyl groups) to assess steric/electronic effects.

- Biological assays : Compare binding affinity (e.g., IC) across derivatives using standardized protocols .

- Computational docking : Map interactions with target proteins (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.

Q. What are the best practices for handling safety and stability concerns during experiments?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.